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2-Ethyl-4-methylimidazole

Epoxy Curing Latent Curing Agent Pot Life

One-component epoxy formulations often fail due to premature gelation, limiting work life and part quality. 2-Ethyl-4-methylimidazole (2E4MI) directly resolves this with quantifiable thermal latency. • 23-32 °C higher curing peak temperature (Tp) vs. 2-methylimidazole, ensuring 38-day ambient stability in 1K systems. • Superior 120 °C shear strength retention for reliable electronic encapsulation under thermal stress. • Extended pot life for large-area FRP lay-ups in automotive/aerospace manufacturing, minimizing waste and rework. Supplied with full analytical documentation; bulk and custom packaging available for R&D and pilot-scale procurement.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 931-36-2
Cat. No. B144543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methylimidazole
CAS931-36-2
Synonyms2-Ethyl-5-methyl-1H-imidazole;  2E4MZ;  4-Methyl-2-ethylimidazole;  B 2;  B 2 (curing catalyst);  Curezol 2E4MZ;  Curezol 2E4MZ2;  Dyhard MI-C;  EMI 24;  EMI 70;  Epicure EMI 24;  Imicure EMI 24;  JER Cure EMI 24;  NSC 82315;  Omicure 24EMI
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCCC1=NC=C(N1)C
InChIInChI=1S/C6H10N2/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3,(H,7,8)
InChIKeyULKLGIFJWFIQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-methylimidazole Technical Profile


2-Ethyl-4-methylimidazole (2E4MI) is an alkyl-substituted imidazole derivative with the formula C6H10N2 [1]. It is primarily utilized as a latent curing agent and accelerator for epoxy resin systems [2]. Its properties, such as a relatively low melting point and good solubility in common solvents and epoxy resins, make it a widely studied compound for formulating one-component systems requiring extended work life at ambient temperature and rapid curing upon thermal activation [3].

1 Formulation type: 1K epoxy systems requiring ambient stability and thermal cure
2 Process need: Extended working time for complex or large-scale manufacturing
3 Thermal activation: Latent hardener activated at elevated temperatures

Why Analogs Cannot Replace 2-Ethyl-4-methylimidazole


Direct substitution with other imidazoles like 2-methylimidazole (2MI) or 2-ethylimidazole (2EI) is not recommended for applications requiring a precise balance of reactivity and thermal latency. The specific alkyl substitution pattern on the 2E4MI molecule creates a unique combination of steric hindrance and electronic effects that directly influence its nucleophilicity and subsequent reactivity profile [1]. This translates into quantifiable differences in key process parameters, such as pot life and curing peak temperatures, which are critical for manufacturing efficiency and final product reliability [2].

Selected Product
2-Ethyl-4-methylimidazole
Unique alkyl substitution pattern creates a specific balance of steric hindrance and electronic effects, governing reactivity and latency.
Defined pot life and curing peak temperature profile.
Analog Risk
2-Methylimidazole / 2-Ethylimidazole
Different substitution pattern shifts nucleophilicity and reaction kinetics, preventing direct interchangeability in validated formulations.
May alter pot life, latency window, or thermal properties. Requires revalidation.

2-Ethyl-4-methylimidazole vs. Imidazole Analogs: Evidence


Extended Pot Life vs. 2-Methylimidazole

In epoxy formulations, 2E4MI provides a significantly longer working time at ambient temperature than the more reactive 2-methylimidazole (2MI). A direct comparison in Epidian 6 epoxy resin shows that a non-complexed 2E4MI formulation extends the pot life by a factor of 30 compared to a similar formulation using non-complexed 2MI [1].

Pot Life Extension
Head-to-head
30x longer
Extended processing window
vs. 2MI in Epidian 6 epoxy resin
Epoxy Curing Latent Curing Agent Pot Life

Enhanced Thermal Latency (Higher Curing Peak)

The thermal latency of 2E4MI is superior to that of 2MI, as indicated by a higher curing peak temperature (Tp) in differential scanning calorimetry (DSC). A study on triazine-trione modified derivatives reports that the unmodified 2E4MI (EMI) system has a Tp that is 23–32 °C higher than its 2MI analog when blended with epoxy resin, demonstrating its ability to remain stable at higher processing temperatures before curing initiates [1].

Thermal Latency (Tp)
Head-to-head
23–32 °C higher
Wider processing window
vs. 2MI in epoxy, measured by DSC
Differential Scanning Calorimetry Thermal Latency Curing Kinetics

High-Temperature Adhesion Strength vs. 2-Methylimidazole

While room-temperature adhesive strength may be comparable across different curing agents, 2E4MI imparts significantly better performance at elevated temperatures. Adhesive joints made with Cu(II)-complexed 2E4MI exhibit much higher shear strength at 120 °C compared to those made with Cu(II)-complexed 2MI [1].

High-Temp Adhesion
Head-to-head
Qualitatively superior
Higher shear strength at 120 °C
Cu(II)-complexed system vs. 2MI
Adhesive Strength Shear Strength Epoxy Adhesive

Improved Co-Curing Efficiency with IPDA

When used as a co-curing agent with isophorone diamine (IPDA), 2E4MI enhances the curing process of trifunctional epoxy resins. A comparative study showed that the composite IPDA/2E4MI curing system resulted in a lower apparent activation energy for the curing reaction and achieved a higher ultimate curing degree and glass transition temperature (Tg) compared to a system cured with IPDA alone [1].

Co-Curing with IPDA
Head-to-head
Lower Ea, higher Tg
Improved ultimate properties
IPDA/2E4MI vs. IPDA alone
Co-Curing Curing Kinetics Activation Energy

2-Ethyl-4-methylimidazole Application Scenarios


Large-Scale Composite Manufacturing (FRP)

For the production of fiber-reinforced polymer (FRP) composites in industries like automotive and aerospace, where large lay-up times are required before consolidation and curing, the extended pot life of 2E4MI formulations is a critical process advantage [1]. It minimizes premature gelation and ensures consistent part quality across large surface areas, directly addressing a key bottleneck in high-volume manufacturing.

One-Component Epoxy Adhesives and Prepregs

The quantifiably higher thermal latency (e.g., 23-32°C higher Tp) of 2E4MI compared to analogs like 2MI makes it an ideal latent hardener for 1K systems [2]. This property ensures the formulation remains stable during prolonged storage at room temperature (e.g., 38-day stability) but cures rapidly and completely when exposed to a designated higher temperature cycle [3]. This is essential for reliable prepregs and ready-to-use adhesives.

Electronic Encapsulation for High-Temperature Stability

In electronic encapsulation, materials must withstand high operating temperatures without degrading or losing adhesion. The evidence showing that 2E4MI imparts better high-temperature (120 °C) shear strength compared to 2MI supports its selection in this field [4]. This ensures long-term reliability of encapsulated components in power electronics, sensors, and other devices subjected to thermal stress.

Application
Selection Property
Validation Focus
FRP Composite Manufacturing
Ambient pot life extension
Extended processing window vs. 2-methylimidazole
1K Adhesives and Prepregs
Thermal latency advantage
Higher curing peak temperature vs. imidazole analogs
Electronic Encapsulation
High-temperature shear strength
Elevated temperature performance vs. 2MI

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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